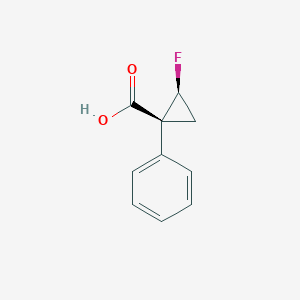

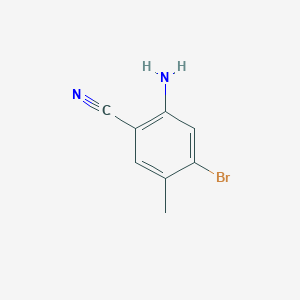

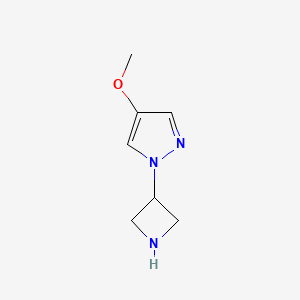

![molecular formula C10H13NO2S B1409052 4-エチル-3,4-ジヒドロ-2H-ベンゾ[e][1,2]チアジン 1,1-ジオキシド CAS No. 1799977-70-0](/img/structure/B1409052.png)

4-エチル-3,4-ジヒドロ-2H-ベンゾ[e][1,2]チアジン 1,1-ジオキシド

説明

The compound “4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized through a two-step synthetic protocol . Another pathway for the preparation of 3, 4-dihydro-2H-1λ 6 -benzo [e] [1, 2]thiazine 1, 1-dioxides 3 via an orthomethyl lithiation/cyclization reaction of N-acyl-o-toluenesulfonamides 5 has been reported .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides has been studied . There are four kinds of parent thiadiazine structures, having molecular formula C 3 H 4 N 2 S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The incorporation of the (trifluoromethyl)thio group into the benzo [e] [1,2]thiazine 1,1-dioxide scaffold via a reaction of trifluoromethanesulfanylamide with 2- (2-alkynyl)benzenesulfonamide has been reported . The transformation proceeds under mild conditions .科学的研究の応用

抗菌活性

1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体の抗菌特性は、文献に記載されています。これらの化合物は、さまざまな微生物病原体に対して有効性を示しています。 異なる置換基の存在は、その抗菌活性を大幅に影響する可能性があります .

抗ウイルス用途

研究によると、1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体は、抗ウイルス活性も示しています。 これは、特に新たなウイルス性疾患の出現に伴い、新たな抗ウイルス薬開発の候補となり得ます .

抗糖尿病の可能性

1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体は、抗糖尿病効果について検討されてきました。 これらの誘導体は、グルコース代謝またはインスリン感受性に影響を与えることで、糖尿病の治療のための新たな道を開く可能性があります .

抗がん研究

これらの化合物の抗がん特性に関する研究が進行中です。 これらの誘導体は、がん細胞の増殖を阻害したり、がん細胞のアポトーシスを誘導したりすることで作用し、新たながん治療法の可能性を提供します .

AMPA 受容体調節

これらの誘導体は、AMPA 受容体の正の異種アロステリックモジュレーターとして試験されています。 この用途は、特にこれらの受容体の調節がシナプス伝達と可塑性に影響を与える可能性がある神経学的研究において関連性があります .

KATP チャネル活性化

KATP チャネルの活性化は、もう1つの重要な用途です。 これらのチャネルは、細胞機能において重要な役割を果たしており、1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体によるこれらのチャネルの調節は、特に心臓および膵臓組織において治療効果をもたらす可能性があります .

殺菌特性

最後に、これらの化合物の殺菌活性は、特定の誘導体が広域スペクトルの抗真菌活性を示すことが実証されています。 これは、これらの誘導体が農作物を真菌病原体から保護するために使用できる可能性を示しており、農業と食料安全保障にとって重要です .

作用機序

Target of Action

The primary targets of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide are AMPA receptors and KATP channels . These targets play crucial roles in various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Mode of Action

4-Ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide interacts with its targets as a positive allosteric modulator of the AMPA receptors . This interaction results in changes in the receptor’s activity, enhancing the receptor’s response to its neurotransmitter, glutamate .

Biochemical Pathways

The compound affects the glutamatergic pathway by modulating the AMPA receptors . This modulation can lead to downstream effects such as increased neuronal excitability and enhanced learning and memory processes. Additionally, the compound’s interaction with KATP channels can influence various cellular functions, including insulin secretion and cardiovascular responses .

Pharmacokinetics

The compound’s pharmacological activities suggest that it is likely to have suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .

Result of Action

The molecular and cellular effects of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide’s action include enhanced AMPA receptor activity and modulation of KATP channel function . These effects can lead to various therapeutic outcomes, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

将来の方向性

生化学分析

Biochemical Properties

4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to act as an aldose reductase inhibitor, which is crucial in managing complications related to diabetes . Additionally, it functions as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission in the central nervous system . The compound’s interactions with these biomolecules are primarily through binding to specific active sites, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide on various cell types and cellular processes are profound. In cancer cells, it has demonstrated antiproliferative activity by inhibiting the PI3Kδ pathway, which is essential for cell growth and survival . This inhibition leads to reduced cell proliferation and induction of apoptosis. In neuronal cells, the compound’s modulation of AMPA receptors enhances synaptic plasticity and cognitive functions . Furthermore, it influences cellular metabolism by inhibiting aldose reductase, thereby reducing the accumulation of sorbitol in diabetic cells .

Molecular Mechanism

At the molecular level, 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide exerts its effects through specific binding interactions with target biomolecules. As an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This action helps in managing diabetic complications. As a positive allosteric modulator of AMPA receptors, the compound binds to a distinct site on the receptor, enhancing its response to glutamate and improving synaptic transmission . Additionally, its inhibition of the PI3Kδ pathway involves binding to the enzyme’s catalytic domain, blocking its activity and leading to reduced cell proliferation .

Temporal Effects in Laboratory Settings

The stability and effects of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide over time have been studied in various laboratory settings. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro have demonstrated sustained antiproliferative effects on cancer cells, while in vivo studies have shown consistent modulation of AMPA receptors and aldose reductase inhibition . These findings suggest that the compound maintains its biochemical activity over extended periods.

Dosage Effects in Animal Models

In animal models, the effects of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide vary with dosage. At lower doses, the compound effectively inhibits aldose reductase and modulates AMPA receptors without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted through the kidneys. The compound’s interaction with aldose reductase also affects the polyol pathway, reducing the conversion of glucose to sorbitol and mitigating diabetic complications .

Transport and Distribution

The transport and distribution of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide within cells and tissues involve specific transporters and binding proteins. The compound is efficiently absorbed and distributed to various tissues, including the brain, liver, and kidneys . Its interaction with transporters such as P-glycoprotein influences its cellular uptake and distribution, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

Within cells, 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide localizes to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. In the cytoplasm, it interacts with enzymes such as aldose reductase, while in the mitochondria, it may influence metabolic processes and energy production .

特性

IUPAC Name |

4-ethyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-8-7-11-14(12,13)10-6-4-3-5-9(8)10/h3-6,8,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHDHIMOEVCLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNS(=O)(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

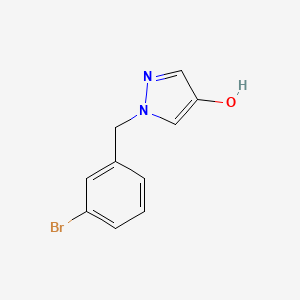

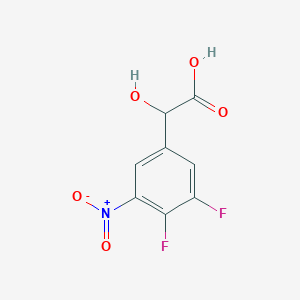

![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)

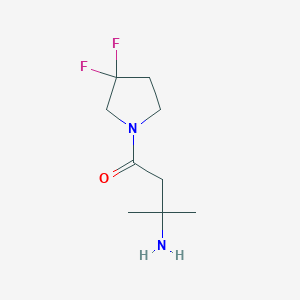

![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)